molecular formula C25H24N2O4 B2361827 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-methoxyphenyl)propionamide CAS No. 312744-19-7

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-methoxyphenyl)propionamide

Cat. No.: B2361827
CAS No.: 312744-19-7
M. Wt: 416.477
InChI Key: MRRZWHDAWDLGTK-UHFFFAOYSA-N
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Description

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-methoxyphenyl)propionamide is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Synthesis typically begins with the preparation of the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl intermediate.

    • This is followed by a coupling reaction with N-(4-methoxyphenyl)propylamine under controlled conditions.

    • The final step involves the amide formation through condensation with propionyl chloride.

    • Solvents like dichloromethane or toluene are often used, and catalysts such as triethylamine may facilitate the reactions.

  • Industrial Production Methods

    • Large-scale synthesis might incorporate continuous flow processes for higher yield and efficiency.

    • Advanced purification techniques like recrystallization and chromatography ensure the purity of the final product.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : Can be subjected to oxidation using agents like KMnO₄, leading to the formation of carboxylate derivatives.

    • Reduction: : Undergoes reduction with NaBH₄, potentially reducing the ketone groups.

    • Substitution: : Halogenation reactions using Cl₂ or Br₂ may replace hydrogen atoms in the phenyl ring.

  • Common Reagents and Conditions

    • Oxidants: KMnO₄, Na₂Cr₂O₇.

    • Reductants: NaBH₄, LiAlH₄.

    • Solvents: Dichloromethane, ethanol.

  • Major Products Formed

    • Carboxylate derivatives from oxidation.

    • Alcohols from reduction.

    • Halogenated products from substitution.

Scientific Research Applications

  • Chemistry

    • Used as an intermediate in the synthesis of complex organic molecules.

  • Biology

    • Potential inhibitor of certain enzymes, making it valuable in biochemical studies.

  • Medicine

    • Investigated for its potential as an anti-cancer agent due to its ability to interfere with cellular pathways.

  • Industry

    • Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

  • This compound can interact with various molecular targets, potentially inhibiting enzymes or binding to receptors in biological systems.

  • The exact mechanism depends on the specific application, but common pathways involve modulation of signal transduction or interference with DNA replication.

Comparison with Similar Compounds

  • Similar Compounds

    • N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)acetamide.

    • N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-chlorophenyl)propionamide.

  • Uniqueness

    • The specific combination of a 1,3-dioxo-1H-benzo[de]isoquinolin moiety with a methoxyphenyl propionamide structure provides unique pharmacokinetic properties.

    • Its unique interaction profile with various biological targets makes it stand out among similar compounds.

Properties

IUPAC Name

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-3-22(28)26(18-11-13-19(31-2)14-12-18)15-6-16-27-24(29)20-9-4-7-17-8-5-10-21(23(17)20)25(27)30/h4-5,7-14H,3,6,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRZWHDAWDLGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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